molecular formula C10H7ClO2S B6257403 methyl 4-chloro-1-benzothiophene-3-carboxylate CAS No. 1823506-46-2

methyl 4-chloro-1-benzothiophene-3-carboxylate

Cat. No.: B6257403
CAS No.: 1823506-46-2
M. Wt: 226.68 g/mol
InChI Key: KEIDFCSCTYQKAA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-benzothiophene-3-carboxylate typically involves the chlorination of benzothiophene derivatives followed by esterification. One common method includes the reaction of 4-chlorobenzothiophene with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The benzothiophene ring structure allows for interactions with various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1-benzothiophene-3-carboxylate
  • Methyl 4-fluoro-1-benzothiophene-3-carboxylate
  • Methyl 4-iodo-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 4-chloro-1-benzothiophene-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1823506-46-2

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 4-chloro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3

InChI Key

KEIDFCSCTYQKAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C(=CC=C2)Cl

Purity

95

Origin of Product

United States

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